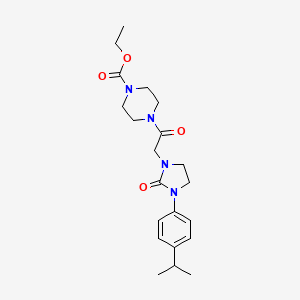![molecular formula C11H12ClNO5 B2782492 2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid CAS No. 219527-54-5](/img/structure/B2782492.png)
2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid” is a chemical compound with a molecular weight of 273.67 . It is also known as 2-(2-chloroacetamido)benzoic acid .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves reactions with acyl chlorides . For instance, the reaction between ethanoyl chloride and amines is a common method for synthesizing related compounds .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8ClNO3/c10-5-8(12)11-7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) .Chemical Reactions Analysis
The compound “this compound” can participate in various chemical reactions. For instance, it can react with proteins via a unique multistep mechanism involving a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the ethylamine .Physical And Chemical Properties Analysis
The compound “this compound” is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid is a compound involved in various chemical syntheses and biological studies. It serves as an intermediate in the synthesis of N-substituted-3-chloro-2-azetidinones, which exhibit good to moderate antibacterial activity against a range of microorganisms, including Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, and Escherichia coli. These compounds are also explored for their antifungal activities, although they have not shown significant activity against the tested fungal species (Chavan & Pai, 2007).
Unnatural Amino Acid Mimics and β-Sheetlike Hydrogen-Bonded Dimers
Another research avenue involves the creation of unnatural amino acids that mimic a tripeptide β-strand, contributing to the formation of β-sheetlike hydrogen-bonded dimers. This is significant for the development of peptide synthesis techniques and could impact the study of protein folding and structure (Nowick et al., 2000).
Anti-Inflammatory Applications
5-Substituted benzo[b]thiophene derivatives, synthesized using this compound, have shown potent anti-inflammatory activity. This highlights its potential use in developing new anti-inflammatory drugs, showcasing the compound's significance in medicinal chemistry (Radwan, Shehab, & El-Shenawy, 2009).
Solid-State Chemistry and Halogen Bonds
Research on molecular salts and cocrystals of related compounds, such as 2-chloro-4-nitrobenzoic acid, underscores the role of halogen bonds alongside hydrogen bonds in crystal engineering. This area of study is pertinent for designing new materials with specific physical properties, indicating the broader applicability of this compound in solid-state chemistry and material science (Oruganti et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
A related compound, lidocaine, is known to act as a local anesthetic by blocking sodium channels in neurons
Mode of Action
The exact mode of action of 2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid is currently unknown. It is known that chloroacetyl groups can react with cysteine residues in proteins, forming covalent bonds . This could potentially lead to changes in protein function, but the specific interactions and resulting changes would depend on the protein targets of the compound.
Eigenschaften
IUPAC Name |
2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO5/c1-17-8-3-6(11(15)16)7(4-9(8)18-2)13-10(14)5-12/h3-4H,5H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWBQNHBYOKMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2782409.png)


![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N-(2,4-dichlorophenyl)-3-oxobutanamide](/img/structure/B2782412.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2782417.png)


![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2782422.png)



![4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2782428.png)
